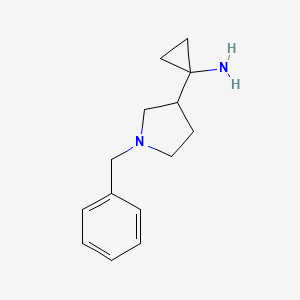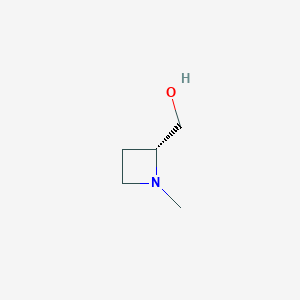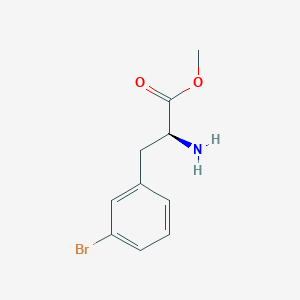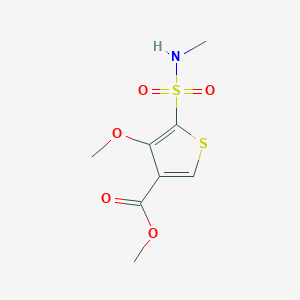
1-(1-Benzyl-pyrrolidin-3-yl)-cyclopropylamine
Vue d'ensemble
Description
1-(1-Benzyl-pyrrolidin-3-yl)-cyclopropylamine, otherwise known as 1-benzylpiperidine or 1-benzylpyrrolidine, is an organic compound derived from pyrrolidine and benzyl chloride. It is a colorless liquid with a characteristic odor and is used in the synthesis of a variety of drugs and other compounds. The compound was first reported in the literature in the early 1950s and has been the subject of much research since then.
Applications De Recherche Scientifique
Catalytic Intramolecular Hydroamination
Bender and Widenhoefer (2005) investigated the intramolecular hydroamination of unactivated olefins, including benzyl-pyrrolidin-derivatives, using a platinum-catalyzed process. This method demonstrates excellent functional group compatibility and low moisture sensitivity, suggesting potential applications in organic synthesis (Bender & Widenhoefer, 2005).
Titanium-Mediated Synthesis of Cyclopropylamines
Bertus and Szymoniak (2007) presented a titanium-mediated synthesis method for primary cyclopropylamines from nitriles and Grignard reagents. Their research highlights a straightforward process for preparing cyclopropylamines, including those with benzyl-pyrrolidin structures, applicable in the creation of complex organic molecules (Bertus & Szymoniak, 2007).
Cytochrome P450-catalyzed Oxidation Studies
Cerny and Hanzlik (2006) explored the oxidation of benzyl-cyclopropylamine by cytochrome P450 enzymes. This study is significant for understanding the metabolic fate and enzymatic interactions of such compounds (Cerny & Hanzlik, 2006).
Photophysical and Theoretical Studies
Hussein et al. (2018) conducted a study on the regio- and stereoselective synthesis of spiro[indoline-3,2′-pyrrolidines], incorporating benzylamine and analyzing their photophysical properties. This research contributes to the understanding of the photophysical and electronic properties of benzyl-pyrrolidin derivatives (Hussein et al., 2018).
Synthesis of Functionalized Spiro Compounds
Filatov et al. (2017) reported on the synthesis of functionalized spiro compounds, including spiro[cyclopropa[a]pyrrolizines] and spiro[3-azabicyclo[3.1.0]hexane]oxindoles, using cyclopropenes and benzylamine-derived azomethine ylides. These spiro compounds have potential applications in medicinal chemistry (Filatov et al., 2017).
Propriétés
IUPAC Name |
1-(1-benzylpyrrolidin-3-yl)cyclopropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c15-14(7-8-14)13-6-9-16(11-13)10-12-4-2-1-3-5-12/h1-5,13H,6-11,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIWGPQILYTQHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2(CC2)N)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















